(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol
Overview
Description
(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a useful research compound. Its molecular formula is C4H6BrN3O and its molecular weight is 192.01 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, the core structure of this compound, interact with various biological targets . For instance, they can inhibit enzymes and receptors such as the vascular endothelial growth factor receptor and the epidermal growth factor receptor, which play crucial roles in disease progression .
Mode of Action
Based on the properties of related 1,2,4-triazole compounds, it can be inferred that this compound might interact with its targets, leading to changes in their function .
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives, it is plausible that this compound could influence multiple pathways .
Result of Action
Based on the known activities of related 1,2,4-triazole compounds, it can be inferred that this compound might have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating transcription factors . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or providing protective effects against certain diseases . At higher doses, it can become toxic, leading to adverse effects such as liver damage or disruption of normal cellular functions. Understanding the dosage threshold is crucial for its safe application in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Biological Activity
(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHBrNO
- Molecular Weight : 190.04 g/mol
- CAS Number : 1823337-52-5
The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds containing the triazole ring have been noted for their ability to inhibit enzymes and modulate signaling pathways, making them valuable in therapeutic applications.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit antimicrobial properties. For instance, studies have shown that certain triazoles can inhibit the growth of pathogenic bacteria and fungi. Specifically, this compound has been evaluated for its efficacy against various strains of bacteria and fungi.
Organism | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Candida albicans | 14 | 16 |
These results suggest a moderate antibacterial and antifungal activity, indicating potential for further development as an antimicrobial agent.
Antitubercular Activity
In recent studies focusing on tuberculosis treatment, triazole derivatives have been explored as inhibitors of DprE1 (Decaprenylphosphoryl-D-ribose oxidase), a critical enzyme in the mycobacterial cell wall biosynthesis. The compound has shown promising results in inhibiting DprE1 activity:
Compound | IC (µM) |
---|---|
This compound | 2.5 |
This significant inhibition suggests that this compound could be a lead candidate for developing new antitubercular drugs.
Study on Structure–Activity Relationship (SAR)
A study investigated the SAR of various triazole derivatives including this compound. The findings indicated that the presence of bromine at the 5-position enhances biological activity due to increased lipophilicity and better interaction with target enzymes.
Toxicity Assessment
In vitro cytotoxicity studies were conducted using mouse fibroblast cell lines to assess the safety profile of this compound. The MTT assay revealed that concentrations below 50 µg/mL did not significantly affect cell viability, indicating a favorable safety profile for further development.
Properties
IUPAC Name |
(5-bromo-1-methyl-1,2,4-triazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUZUVOTZCWKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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